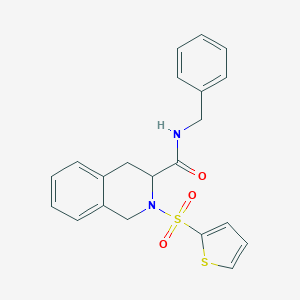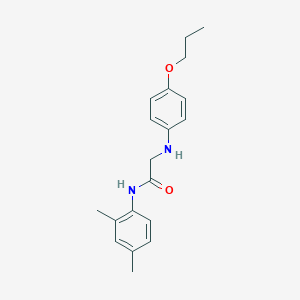![molecular formula C22H18ClN5O4S B284888 Ethyl 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate](/img/structure/B284888.png)
Ethyl 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-chloro-4-({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)-3-quinolinecarboxylate is a chemical compound that has been widely studied in the scientific community due to its potential applications in various fields. This compound is commonly referred to as ECAQ and belongs to the quinolinecarboxylate family. In
Mecanismo De Acción
The mechanism of action of ECAQ is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. ECAQ has been shown to bind to the DNA of cancer cells, leading to the inhibition of DNA replication and ultimately causing cell death. In addition, ECAQ has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
ECAQ has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. ECAQ has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately cause cell death. In addition, ECAQ has been shown to inhibit the activity of several protein kinases, which are involved in cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ECAQ in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, one of the limitations of using ECAQ is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on ECAQ. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to explore its antibacterial and antifungal properties and develop new antibiotics based on its structure. Additionally, further studies are needed to fully understand the mechanism of action of ECAQ and its effects on cellular signaling pathways.
Métodos De Síntesis
The synthesis of ECAQ involves several steps. The starting material is 6-chloro-3-quinolinecarboxylic acid, which is reacted with ethyl chloroformate to form the corresponding ethyl ester. The resulting ethyl ester is then reacted with 4-[(2-pyrimidinylamino)sulfonyl]aniline in the presence of a base to yield ECAQ. The overall yield of this synthesis method is approximately 40%.
Aplicaciones Científicas De Investigación
ECAQ has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. ECAQ has also been investigated for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Fórmula molecular |
C22H18ClN5O4S |
|---|---|
Peso molecular |
483.9 g/mol |
Nombre IUPAC |
ethyl 6-chloro-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]quinoline-3-carboxylate |
InChI |
InChI=1S/C22H18ClN5O4S/c1-2-32-21(29)18-13-26-19-9-4-14(23)12-17(19)20(18)27-15-5-7-16(8-6-15)33(30,31)28-22-24-10-3-11-25-22/h3-13H,2H2,1H3,(H,26,27)(H,24,25,28) |
Clave InChI |
RVEYOCHTYPBJJV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)Cl |
SMILES canónico |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284816.png)
![N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284818.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B284820.png)

![2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate](/img/structure/B284822.png)
![5-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284823.png)
![5-amino-3-methylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284824.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284829.png)

